4-(6-Chloropyridazin-3-ylOxy-3-(Trifluoromethyl)Aniline
4-(6-Chloropyridazin-3-ylOxy-3-(Trifluoromethyl)Aniline
Brand Name:
Vulcanchem
CAS No.:
103317-56-2
VCID:
VC20768468
InChI:
InChI=1S/C11H7ClF3N3O/c12-9-3-4-10(18-17-9)19-8-2-1-6(16)5-7(8)11(13,14)15/h1-5H,16H2
SMILES:
C1=CC(=C(C=C1N)C(F)(F)F)OC2=NN=C(C=C2)Cl
Molecular Formula:
C11H7ClF3N3O
Molecular Weight:
289.64 g/mol
4-(6-Chloropyridazin-3-ylOxy-3-(Trifluoromethyl)Aniline
CAS No.: 103317-56-2
Cat. No.: VC20768468
Molecular Formula: C11H7ClF3N3O
Molecular Weight: 289.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103317-56-2 |
|---|---|
| Molecular Formula | C11H7ClF3N3O |
| Molecular Weight | 289.64 g/mol |
| IUPAC Name | 4-(6-chloropyridazin-3-yl)oxy-3-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C11H7ClF3N3O/c12-9-3-4-10(18-17-9)19-8-2-1-6(16)5-7(8)11(13,14)15/h1-5H,16H2 |
| Standard InChI Key | UNGRLXQADZQVTE-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1N)C(F)(F)F)OC2=NN=C(C=C2)Cl |
| Canonical SMILES | C1=CC(=C(C=C1N)C(F)(F)F)OC2=NN=C(C=C2)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator